4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate
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Overview
Description
4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate is an organic compound with the molecular formula C18H15NO3 It is a derivative of benzoate and is known for its unique chemical structure, which includes a cyanophenyl group and a butenoyloxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate typically involves a multi-step process. One common method is the esterification reaction between 4-cyanophenol and 4-{3-[(but-3-enoyl)oxy]propoxy}benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyanophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate is similar to other benzoate derivatives such as 4-cyanophenyl 4-{3-[(but-2-enoyl)oxy]propoxy}benzoate and 4-cyanophenyl 4-{3-[(but-4-enoyl)oxy]propoxy}benzoate.
Uniqueness
The unique combination of the cyanophenyl and butenoyloxypropoxy groups in this compound imparts distinct chemical and biological properties
Properties
CAS No. |
141522-53-4 |
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Molecular Formula |
C21H19NO5 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-(3-but-3-enoyloxypropoxy)benzoate |
InChI |
InChI=1S/C21H19NO5/c1-2-4-20(23)26-14-3-13-25-18-11-7-17(8-12-18)21(24)27-19-9-5-16(15-22)6-10-19/h2,5-12H,1,3-4,13-14H2 |
InChI Key |
YRECTHGADBBVKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)OCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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